molecular formula C7H10Cl2N2O2S B2782253 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1229627-40-0

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B2782253
CAS No.: 1229627-40-0
M. Wt: 257.13
InChI Key: KMDHJXBCAGOOHK-UHFFFAOYSA-N
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Description

1.1. Structure and General Properties of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl Chloride
this compound is a pyrazole-based sulfonyl chloride derivative with a molecular formula of C₇H₁₀Cl₂N₂O₂S. Its structure features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 3, a propyl chain at position 1, and a sulfonyl chloride group at position 5 (Figure 1). Sulfonyl chlorides are highly reactive intermediates in organic synthesis, commonly used to introduce sulfonamide or sulfonate functionalities in pharmaceuticals, agrochemicals, and materials science .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-5-methyl-2-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10Cl2N2O2S/c1-3-4-11-7(14(9,12)13)6(8)5(2)10-11/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMDHJXBCAGOOHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Scientific Research Applications

Pharmaceutical Applications

  • Synthesis of Antimicrobial Agents
    • 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride can be utilized as a building block in the synthesis of various antimicrobial compounds. Its sulfonyl chloride group is reactive, allowing for the formation of sulfonamide derivatives, which are known for their antibacterial properties.
  • Development of Anti-inflammatory Drugs
    • Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory activity. The incorporation of the 4-chloro-3-methyl group enhances the pharmacological profile of these compounds, making them potential candidates for new anti-inflammatory drugs.
  • Inhibitors for Protein Kinases
    • The compound has been studied as a potential inhibitor for specific protein kinases involved in cancer pathways. The introduction of the pyrazole ring system has shown promise in selectively targeting these enzymes, thus contributing to cancer therapeutics.

Agrochemical Applications

  • Herbicide Development
    • The compound has been explored for its herbicidal properties. Its ability to inhibit certain plant growth regulators makes it a candidate for developing new herbicides that can effectively control weed populations without harming crops.
  • Pesticide Formulations
    • Similar to its herbicidal applications, this compound is being investigated for use in pesticide formulations. Its efficacy against various pests can be enhanced when combined with other active ingredients.

Data Table: Summary of Applications

Application TypeSpecific Use CaseReference
PharmaceuticalAntimicrobial agents synthesis
Anti-inflammatory drug development
Protein kinase inhibitors
AgrochemicalHerbicide development
Pesticide formulations

Case Study 1: Antimicrobial Activity

A study investigated the synthesis of sulfonamide derivatives from this compound and assessed their antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antimicrobial agents.

Case Study 2: Anti-inflammatory Effects

Research published in a pharmaceutical journal evaluated the anti-inflammatory effects of pyrazole derivatives synthesized from this compound. The study demonstrated that these derivatives reduced inflammation markers in animal models, supporting their development as therapeutic agents for inflammatory diseases.

Case Study 3: Herbicidal Efficacy

A field trial assessed the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results showed a marked reduction in weed biomass compared to untreated plots, indicating its potential utility in agricultural practices.

Mechanism of Action

The mechanism of action of 4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride is primarily based on its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack, leading to the formation of sulfonamide derivatives. The chloro and methyl groups on the pyrazole ring can participate in electrophilic substitution reactions, allowing for further functionalization and modification of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1. Structural Analogues and Substituent Effects
Pyrazole derivatives exhibit diverse reactivity and applications depending on substituent patterns. Below is a comparative analysis of 4-chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride with structurally related compounds:

Compound Name Substituents (Position) Functional Groups Reactivity Profile Stability Commercial Status
This compound 1-Propyl, 3-Methyl, 4-Cl, 5-SO₂Cl Sulfonyl chloride High electrophilicity Moderate¹ Discontinued
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 1-Methyl, 3-CF₃, 4-CHO, 5-SC₆H₄Cl Sulfanyl, aldehyde, CF₃ Moderate (thioether) High² Available
4-Bromo-3-(sec-butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole 1-(2,2-difluoroethyl), 3-sec-butoxymethyl, 4-Br Bromo, ether, difluoroalkyl Low (bromo as leaving group) Low³ Discontinued

¹ Stability reduced due to hydrolytic sensitivity of sulfonyl chloride.
² Enhanced stability from electron-withdrawing CF₃ and thioether groups.
³ Bromo substituents may confer lower thermal stability compared to chloro analogues.

Reactivity and Functional Group Influence

  • Sulfonyl Chloride vs. Sulfanyl Groups : The sulfonyl chloride group in the target compound is a strong electrophile, enabling nucleophilic substitution (e.g., with amines to form sulfonamides). In contrast, the sulfanyl group in 5-(3-chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde acts as a weaker nucleophile, favoring thioether bond formation or oxidation reactions .
  • Alkyl vs.

Biological Activity

4-Chloro-3-methyl-1-propyl-1H-pyrazole-5-sulfonyl chloride (often abbreviated as CMP) is a chemical compound that has garnered attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure allows it to interact with biological systems, leading to significant biological activities. This article reviews the biological activity of CMP, focusing on its mechanisms of action, effects on different biological targets, and relevant case studies.

Chemical Structure and Properties

CMP is characterized by the following structural formula:

C7H9ClN2O2S\text{C}_7\text{H}_9\text{ClN}_2\text{O}_2\text{S}

Key Properties:

  • Molecular Weight: 218.68 g/mol
  • Solubility: Soluble in organic solvents such as DMSO and methanol
  • Stability: Sensitive to moisture and should be stored in a dry environment

The biological activity of CMP primarily stems from its ability to act as a sulfonyl chloride derivative. This functional group is known for its reactivity, allowing CMP to participate in nucleophilic substitution reactions with various biological nucleophiles, such as amino acids and proteins.

Biological Targets

  • Enzymatic Inhibition
    • CMP has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it targets serine proteases, which play crucial roles in various physiological processes.
  • Antimicrobial Activity
    • Studies have indicated that CMP exhibits antimicrobial properties against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell wall synthesis.
  • Anticancer Properties
    • Preliminary studies suggest that CMP may have potential anticancer effects through the induction of apoptosis in cancer cell lines, particularly in breast and prostate cancer models.

Case Studies

  • Enzyme Inhibition Study
    • A study conducted by Smith et al. (2022) demonstrated that CMP inhibits trypsin with an IC50 value of 15 µM. The inhibition was reversible and competitive, suggesting that CMP binds to the active site of the enzyme.
  • Antimicrobial Efficacy
    • In vitro tests reported by Johnson et al. (2023) showed that CMP had a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Anticancer Activity
    • A recent investigation by Lee et al. (2024) explored the effects of CMP on MCF-7 breast cancer cells. The results indicated that treatment with 10 µM CMP resulted in a 40% reduction in cell viability after 48 hours, accompanied by increased markers of apoptosis.

Table 1: Summary of Biological Activities

Biological ActivityTarget Organism/EnzymeIC50/MIC ValueReference
Enzymatic InhibitionTrypsin15 µMSmith et al., 2022
Antimicrobial ActivityE. coli32 µg/mLJohnson et al., 2023
Anticancer ActivityMCF-7 Breast Cancer Cells10 µMLee et al., 2024

Q & A

Advanced Research Question

  • Lipophilicity : Propyl groups increase logP by 0.5 units compared to isopropyl, enhancing membrane permeability but reducing aqueous solubility .
  • Steric Effects : Bulkier substituents (e.g., cyclopropyl) hinder sulfonylation efficiency by 20–30% due to steric hindrance .

What computational tools model the reactivity of this compound in silico?

Advanced Research Question

  • DFT Calculations : Gaussian 09 optimizes transition states for sulfonamide formation (ΔG‡ ≈ 25 kcal/mol) .
  • Molecular Dynamics (MD) : Simulates solvation effects in DMSO/water mixtures, predicting aggregation tendencies at high concentrations .

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